molecular formula C20H24N6 B2956011 N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine CAS No. 2199066-26-5

N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine

Cat. No.: B2956011
CAS No.: 2199066-26-5
M. Wt: 348.454
InChI Key: WMIMXLXNVKHSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine (CAS 2199066-26-5) is a chemical compound with a molecular formula of C20H24N6 and a molecular weight of 348.44 g/mol . This structured organic molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry, which is further substituted with a cyclobutyl group, an N-methylazetidin-3-amine, and a benzyl moiety . The compound is part of a class of pyridazinyl amino derivatives that have been identified in patent literature as having significant research value, particularly in the context of being investigated as ALK5 inhibitors . ALK5, or Activin receptor-like kinase 5, is a type I receptor for TGF-β (Transforming Growth Factor-beta) and is a target of interest in studies related to fibrosis, cancer, and other proliferative diseases. The integration of the 1,2,4-triazole ring, a moiety widely recognized for its diverse biological activities, further underscores the compound's potential in pharmaceutical research and development . It is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers are advised to consult the material safety data sheet (MSDS) and implement all appropriate safety protocols prior to use.

Properties

IUPAC Name

N-benzyl-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-24(12-15-6-3-2-4-7-15)17-13-25(14-17)19-11-10-18-21-22-20(26(18)23-19)16-8-5-9-16/h2-4,6-7,10-11,16-17H,5,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMXLXNVKHSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable hydrazine derivative with a dicarbonyl compound to form the triazolopyridazine core.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the triazolopyridazine intermediate.

    Formation of the Azetidine Ring: The azetidine ring is formed by reacting the intermediate with an azetidine precursor under basic conditions.

    Benzylation and Methylation: The final steps involve the benzylation of the nitrogen atom and the methylation of the azetidine ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core or the azetidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

BRD4 Bromodomain Inhibitors ()

Compounds such as Vitas-M STK651245 (6) and Enamine Z1220635364 (7) share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents:

  • Vitas-M STK651245 (6) : 3-trifluoromethyl and 6-(indole-ethylamine) groups. Exhibits BRD4 inhibition (IC₅₀ = 32 nM) .
  • Enamine Z1220635364 (7) : 3-methyl and 6-(5-fluoro-indole-ethylamine). Shows improved selectivity over BRD2/3 .
  • The azetidine’s N-benzyl-N-methyl substitution enhances lipophilicity, which could influence cell permeability .

Antiproliferative Agents ()

Compounds like 13a (N-benzyl-2,4-dimethyl-2-(((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)methyl)-benzoxazine) demonstrate antiproliferative activity (IC₅₀ = 0.8–1.2 μM in leukemia models). The target compound’s azetidine linker replaces the benzoxazine-oxy moiety, possibly reducing metabolic instability .

N-Substituted Triazolo-Pyridazin-Amines ()

  • N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3): Substituted with a chlorophenethyl group.
  • N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (12) : Cyclopentylamine substituent at position 5. Smaller ring size (cyclopentyl vs. cyclobutyl) may reduce steric hindrance .

Comparative Data Table

Compound Name Core Structure Substituents (Position 3/6) Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-cyclobutyl; 6-N-benzyl-N-methylazetidine C₁₈H₂₂N₈O 366.4 Not reported (probable BRD4 inhibition)
Vitas-M STK651245 (6) [1,2,4]triazolo[4,3-b]pyridazine 3-CF₃; 6-indole-ethylamine C₁₆H₁₄F₃N₇ 361.3 BRD4 IC₅₀ = 32 nM
Enamine Z1220635364 (7) [1,2,4]triazolo[4,3-b]pyridazine 3-methyl; 6-fluoro-indole-ethylamine C₁₆H₁₄FN₇ 323.3 BRD4 selective inhibition
Compound 13a [1,2,4]triazolo[4,3-b]pyridazine 3-methyl; 6-oxy-benzoxazine-benzyl C₂₄H₂₅FN₄O₂ 428.5 Antiproliferative (IC₅₀ = 0.8–1.2 μM)
N-cyclopentyl-3-methyl... (12) [1,2,4]triazolo[4,3-b]pyridazine 3-methyl; 6-cyclopentylamine C₁₁H₁₅N₅ 217.3 Not reported

Key Structural and Pharmacological Insights

Substituent Effects :

  • Position 3 : Cyclobutyl (target) vs. trifluoromethyl (6) or methyl (7). Cyclobutyl’s larger size may enhance hydrophobic interactions in BRD4’s acetyl-lysine binding pocket .
  • Position 6 : Azetidine’s rigid scaffold (target) vs. flexible indole-ethylamine (6, 7) or benzoxazine (13a). Rigidity may improve target selectivity and metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to (N,N6-substituted triazolo-pyridazin-amines via arylalkylamine coupling) .

SAR Trends: Larger 3-substituents (e.g., cyclobutyl) correlate with improved bromodomain binding but may reduce solubility.

Biological Activity

N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following features:

  • Molecular Formula : C18H22N8
  • Molecular Weight : 366.429 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Research indicates that compounds structurally related to N-benzyl derivatives exhibit significant anticonvulsant properties. For instance, studies on similar compounds have reported effective ED50 values in the maximal electroshock (MES) test in mice. The ED50 for certain benzyl derivatives was found to be comparable to established anticonvulsants like phenobarbital .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that N-benzyl derivatives may possess cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 2.04 to 4.51 μM against several human tumor cell lines, indicating potent antitumor activity . The mechanism of action often involves inducing cell cycle arrest and apoptosis in cancer cells.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole and pyridazine moieties may interact with specific biological targets such as receptors or enzymes involved in neurotransmission and cell proliferation.

Case Studies

  • Anticonvulsant Testing : In a study focused on related compounds, the anticonvulsant activity was assessed using the MES-induced seizure model in mice. The results indicated a promising profile for benzyl derivatives in seizure management .
  • Cytotoxicity Assessment : A series of novel benzyl derivatives were evaluated against human tumor cell lines. The findings revealed that certain substitutions significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could inform future drug design .

Data Summary

Property Value
Molecular FormulaC18H22N8
Molecular Weight366.429 g/mol
Anticonvulsant ED50Comparable to phenobarbital (22 mg/kg)
Cytotoxic IC502.04 - 4.51 μM

Q & A

Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, copper-catalyzed coupling (e.g., using Cu(I)Br) and cesium carbonate as a base can facilitate cyclization under mild conditions (35–60°C) in solvents like DMSO or DCM . Post-cyclization functionalization (e.g., introducing cyclobutyl or benzyl groups) often employs nucleophilic substitution or Buchwald-Hartwig amination. Characterization via 1^1H/13^13C NMR and HRMS is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound after synthesis?

A multi-technique approach is recommended:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR shifts to confirm substituent positions (e.g., cyclobutyl protons at δ ~2.5–3.5 ppm and azetidine protons at δ ~3.0–4.0 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., CCDC deposition codes like 1876881 for triazolopyridazine analogs) .
  • HRMS : Verify molecular weight with <2 ppm error to rule out byproducts .

Q. What safety protocols are essential when handling triazolopyridazine derivatives?

While specific hazard data for this compound is limited, triazolopyridazines generally require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential respiratory irritants.
  • Waste disposal : Segregate halogenated byproducts (e.g., chloro intermediates) for specialized treatment .

Advanced Research Challenges

Q. How can low yields in multi-step syntheses of this compound be systematically optimized?

Low yields (e.g., 17.9% in analogous syntheses ) often stem from:

  • Reaction intermediates : Monitor via TLC or LC-MS to identify bottlenecks.
  • Catalyst selection : Test palladium (e.g., Pd(OAc)2_2) or nickel catalysts for challenging C–N couplings .
  • Solvent effects : Polar aprotic solvents (DMSO, DMF) may improve solubility but require rigorous drying to prevent side reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • DFT calculations : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate assignments .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C labeling to trace ambiguous signals in crowded spectra .

Q. What catalytic systems are effective for introducing the N-benzyl-N-methylazetidine moiety?

  • Buchwald-Hartwig amination : Pd2_2(dba)3_3/Xantphos with Cs2_2CO3_3 enables efficient coupling of azetidine with aryl halides .
  • Reductive amination : Sodium triacetoxyborohydride (STAB) in DCE can couple benzylamines with ketones under mild conditions .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding to targets like kinases or GPCRs, focusing on the triazolopyridazine core’s π-π interactions.
  • ADMET prediction : SwissADME or pkCSM can assess solubility, permeability, and metabolic stability .

Methodological Tables

Q. Table 1. Common Catalysts for Triazolopyridazine Functionalization

Catalyst SystemReaction TypeYield RangeReference
Cu(I)Br/Cs2_2CO3_3Cyclization15–25%
Pd(OAc)2_2/XantphosBuchwald-Hartwig Amination50–70%
STAB/DCEReductive Amination60–80%

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueDiagnostic FeaturesExample Values
1^1H NMRCyclobutyl protons: δ 2.5–3.5 ppm2.7 ppm (m, 4H)
13^13C NMRTriazolo C=N: δ 150–160 ppm155.2 ppm
HRMS (ESI)[M+H]+^+: m/z 415.2123 (calc. 415.2125)<2 ppm error

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.